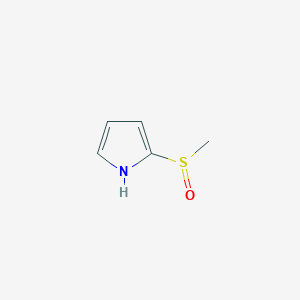
2-(Methylsulfinyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfinyl)-1H-pyrrole is an organosulfur compound characterized by the presence of a sulfoxide group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-1H-pyrrole typically involves the oxidation of 2-(Methylthio)-1H-pyrrole. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfinyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone group.
Reduction: The sulfoxide group can be reduced back to a sulfide group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation: 2-(Methylsulfonyl)-1H-pyrrole.
Reduction: 2-(Methylthio)-1H-pyrrole.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-(Methylsulfinyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfinyl)-1H-pyrrole involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)-1H-pyrrole: The precursor to 2-(Methylsulfinyl)-1H-pyrrole, differing by the oxidation state of the sulfur atom.
2-(Methylsulfonyl)-1H-pyrrole: The fully oxidized form of this compound.
1H-Pyrrole: The parent compound without any sulfur-containing substituents.
Uniqueness
This compound is unique due to the presence of the sulfoxide group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C5H7NOS |
|---|---|
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
2-methylsulfinyl-1H-pyrrole |
InChI |
InChI=1S/C5H7NOS/c1-8(7)5-3-2-4-6-5/h2-4,6H,1H3 |
Clé InChI |
RIZFDHZSABJWDZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


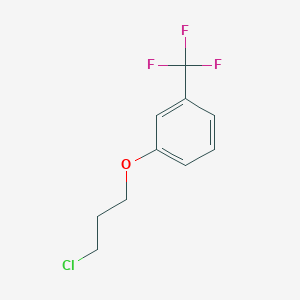
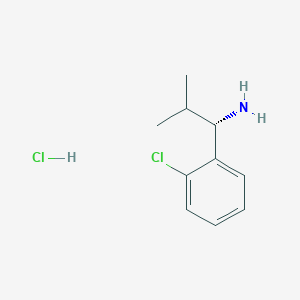
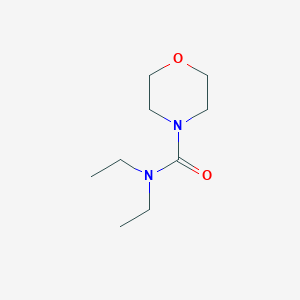
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
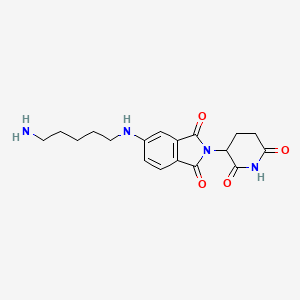
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
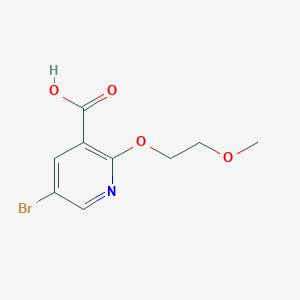
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
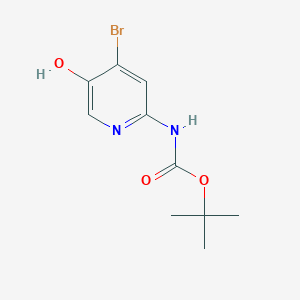
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
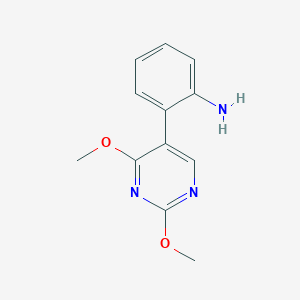
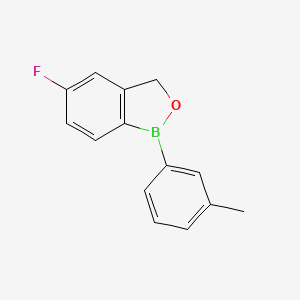
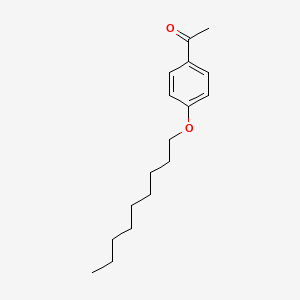
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)
